molecular formula C13H19NO2 B14848522 2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine

2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine

Cat. No.: B14848522
M. Wt: 221.29 g/mol
InChI Key: BQBJQNSJSBIZPH-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a methylpyridine ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with tert-butyl alcohol and cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine is unique due to its specific combination of tert-butoxy and cyclopropoxy groups attached to the methylpyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-cyclopropyloxy-3-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C13H19NO2/c1-9-11(15-10-5-6-10)7-8-14-12(9)16-13(2,3)4/h7-8,10H,5-6H2,1-4H3

InChI Key

BQBJQNSJSBIZPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1OC(C)(C)C)OC2CC2

Origin of Product

United States

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